Temarotene

Übersicht

Beschreibung

Temaroten, auch bekannt als Ro 15-0778, ist eine synthetische Arotinoidverbindung. Es handelt sich um ein oral aktives Retinoid, das heißt, es ist mit Vitamin A verwandt und kann oral verabreicht werden.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Temaroten kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung seiner charakteristischen aromatischen Struktur beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Naphthalinrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung der Naphthalinringstruktur.

Einführung von Substituenten: Verschiedene Substituenten, wie z. B. Methyl- und Phenylgruppen, werden durch Reaktionen wie Friedel-Crafts-Alkylierung in den Naphthalinring eingeführt.

Abschließende Modifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion von Temaroten beinhaltet die Skalierung des Synthesewegs, um die Verbindung in größeren Mengen herzustellen. Dies erfordert typischerweise die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und die Verwendung von Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um das Endprodukt zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Temarotene can be synthesized through a series of chemical reactions involving the formation of its characteristic aromatic structure. The synthetic route typically involves the following steps:

Formation of the naphthalene ring: This step involves the cyclization of appropriate precursors to form the naphthalene ring structure.

Introduction of substituents: Various substituents, such as methyl and phenyl groups, are introduced to the naphthalene ring through reactions like Friedel-Crafts alkylation.

Final modifications:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also involve purification steps, such as recrystallization and chromatography, to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Temaroten durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Temaroten kann oxidiert werden, um seine entsprechenden oxidierten Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Temaroten in seine reduzierten Formen umwandeln.

Substitution: Temaroten kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Temaroten verwendet werden, sind:

Oxidationsmittel: Wie z. B. Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Wie z. B. Lithiumaluminiumhydrid und Natriumborhydrid.

Katalysatoren: Wie z. B. Palladium auf Aktivkohle für Hydrierungsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von Temaroten gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Temaroten oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

2.1 Treatment of Lichen Planus

Temarotene has been evaluated for its efficacy in treating lichen planus, a chronic inflammatory skin condition. In a study involving 13 patients, 10 achieved complete or near-complete remission after 2 to 3 months of treatment with dosages ranging from 0.6 to 1 mg/kg per day . However, side effects such as transient increases in liver enzymes and gastrointestinal disturbances were noted in some cases.

2.2 Acne and Seborrhea Management

The compound has also been explored for its role in managing acne and seborrhea. In vitro studies suggest that this compound inhibits sebocyte proliferation and lipid synthesis, similar to isotretinoin, which is currently the first-line treatment for severe cases . The potential for this compound to reduce sebum production could make it a valuable alternative in treating these conditions.

Oncological Applications

3.1 Chemoprevention

This compound's chemopreventive properties have been investigated in various cancer models. Research indicates that retinoids can inhibit tumor cell proliferation across multiple cancer types, including breast and lung cancers . The anti-proliferative effects observed in vitro suggest that this compound may also contribute to cancer prevention strategies.

3.2 Case Studies on Tumor Regression

In animal models, this compound has demonstrated the ability to induce regression of established tumors. For instance, studies involving rat models have shown that retinoids can significantly reduce tumor burden when administered during early stages of carcinogenesis . These findings support the potential use of this compound in therapeutic regimens aimed at existing malignancies.

Comparative Efficacy with Other Retinoids

A comparative analysis of this compound with other systemic retinoids reveals its unique profile:

| Retinoid | Primary Use | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Lichen Planus, Acne | High remission rates | Liver enzyme elevation |

| Isotretinoin | Severe Acne | Up to 90% reduction | Dryness, teratogenicity |

| Acitretin | Psoriasis | Moderate efficacy | Hyperlipidemia |

Safety Profile and Side Effects

While this compound shows promise, its safety profile requires careful consideration. Common side effects include increases in liver enzymes and gastrointestinal symptoms. Ongoing research aims to better understand the long-term implications of retinoid therapy on liver function and overall health .

Wirkmechanismus

Der Wirkungsmechanismus von Temaroten beinhaltet seine Wechselwirkung mit Retinoid-Säure-Rezeptoren (RARs) im Körper. Temaroten bindet an diese Rezeptoren und moduliert die Genexpression, was zu Veränderungen in zellulären Prozessen wie Proliferation, Differenzierung und Apoptose führt. Die spezifischen molekularen Zielstrukturen und Pfade, die an der Wirkung von Temaroten beteiligt sind, umfassen die Regulation der Ornithin-Decarboxylase (ODC)-Genexpression und die Modulation von Immunfunktionen .

Vergleich Mit ähnlichen Verbindungen

Temaroten gehört zu einer Klasse von Verbindungen, die als Retinoide bekannt sind, die strukturell mit Vitamin A verwandt sind. Zu ähnlichen Verbindungen gehören:

All-trans-Retinsäure: Ein natürlicher Metabolit von Vitamin A mit ähnlichen biologischen Aktivitäten.

13-cis-Retinsäure: Ein weiteres Retinoid mit Anwendungen in der Dermatologie und Onkologie.

Bexaroten: Ein synthetisches Retinoid, das zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

Adapalen: Ein Retinoid, das zur Behandlung von Akne eingesetzt wird

Temaroten ist einzigartig in seiner spezifischen Struktur und seiner Fähigkeit, Immunfunktionen zu modulieren, was es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .

Biologische Aktivität

Temarotene is a synthetic retinoid belonging to the third generation of retinoids, which are known for their ability to modulate gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits its biological activity primarily by binding to RARs, leading to the regulation of various cellular processes such as differentiation, proliferation, and apoptosis. The compound's structural characteristics enhance its affinity for these receptors, making it effective in treating skin disorders and certain malignancies.

- Receptor Interaction : this compound selectively activates RARs and RXRs, influencing transcriptional regulation.

- Cellular Effects : It promotes cellular differentiation and apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent.

Therapeutic Applications

This compound has been investigated for its efficacy in treating several dermatological conditions, including:

- Lichen Planus : A study involving 13 patients reported that 10 achieved complete or near-complete remission after 2 to 3 months of treatment with this compound. Side effects included transient increases in liver enzymes and gastrointestinal disturbances .

- Basal Cell Carcinoma (BCC) : While primarily studied with other retinoids like tazarotene, this compound's role in managing BCC is notable due to its similar mechanisms. Retinoids have shown antiproliferative effects on basal cell carcinoma cells through enhanced apoptosis and reduced cell proliferation .

Case Studies

- Lichen Planus Treatment :

- Skin Metabolic Activity :

Comparative Biological Activity

The following table summarizes the biological activities of various third-generation retinoids compared to this compound:

| Retinoid | RAR Activation | RXR Activation | Clinical Applications | Notable Side Effects |

|---|---|---|---|---|

| This compound | High | Moderate | Lichen Planus, Skin Disorders | Transaminase increase, Nausea |

| Tazarotene | Moderate | High | Basal Cell Carcinoma | Skin irritation |

| Bexarotene | Low | High | Cutaneous T-cell Lymphoma | Hyperlipidemia |

Eigenschaften

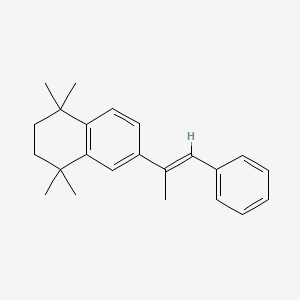

IUPAC Name |

1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQTAMVZYFLCR-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75078-91-0, 89410-65-1 | |

| Record name | Temarotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075078910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TEMAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28G39IJ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.